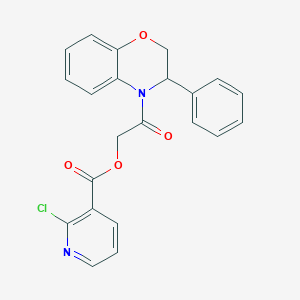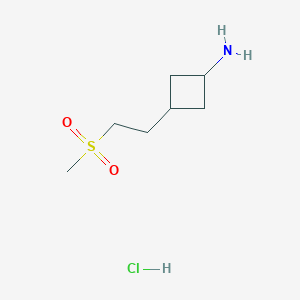
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves the reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone followed by reduction of the resulting ketone to the corresponding alcohol. The amine group is then introduced through reductive amination with ammonium chloride. The final step involves the formation of the hydrochloride salt.
Starting Materials
2-methylsulfonyl ethyl bromide, cyclobutanone, sodium borohydride, ammonium chloride, hydrochloric acid
Reaction
Step 1: Reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-one., Step 2: Reduction of the ketone using sodium borohydride in methanol to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-ol., Step 3: Reductive amination of the alcohol with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to yield 3-(2-Methylsulfonylethyl)cyclobutan-1-amine., Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride have been studied extensively. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride in lab experiments is its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride. One area of research is the development of new antibiotics based on this compound. Another area of research is the potential use of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride has been studied extensively for its potential use in various scientific fields. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZAYPRXKKKSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

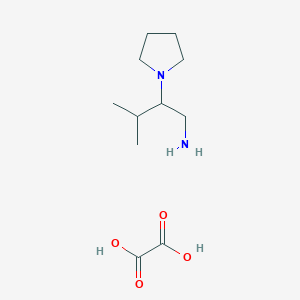
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
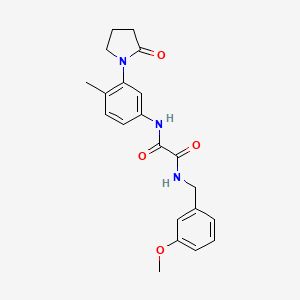
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)
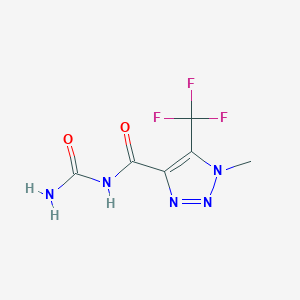
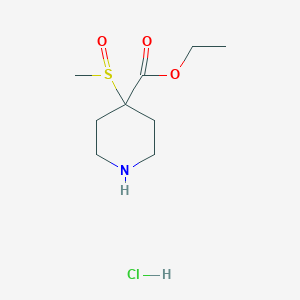
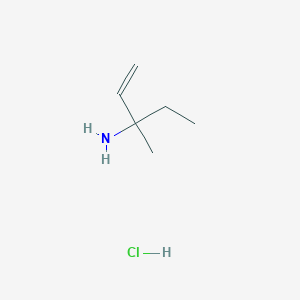
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)
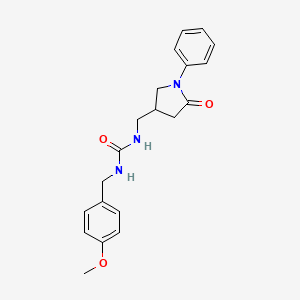
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)
![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)
